molecular formula C21H22FN7O B610775 Seltorexant CAS No. 1293281-49-8

Seltorexant

Cat. No. B610775
M. Wt: 407.4534
InChI Key: SQOCEMCKYDVLMM-IYBDPMFKSA-N
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Patent
US08653263B2

Procedure details

To a 3-necked, 3 L, round-bottomed flask equipped with a nitrogen line, temperature probe, heating mantle, reflux condenser, mechanical stirrer, and 1 N aq. NaOH scrubber were added 2-fluoro-6-[1,2,3]triazol-2-yl-benzoic acid (Intermediate 12, 120.98 g, 75 wt %, 90.74 g actual, 438 mmol) and toluene (1 L). The mixture was warmed to 50° C. for 1 h with stirring. The mixture was then cooled to 25° C. and thionyl chloride (47.9 mL, 657 mmol) was added. The mixture was warmed back to 50° C. and held for 1 h. During this time, in a separate 5 L jacketed reactor equipped with a mechanical stirrer and temperature probe were added toluene (600 mL), aqueous sodium carbonate (185.7 g, 1.75 mol in 1.6 L water), and 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (Intermediate 23, 122 g, 438 mmol). This biphasic mixture was cooled to 0° C. After cooling to 0° C., the original slurry was poured through a filter and over the stirring biphasic mixture of amine and aqueous sodium carbonate. The mixture was allowed to warm to room temperature. After 2 h, additional 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (4 g, 14 mmol) was added and the mixture was stirred for 30 additional minutes. At the end of this period, the layers were separated and 100 mL of methanol were added to the organic layer. The organic layer was dried over MgSO4, filtered, and concentrated to a white solid. This solid was taken up in ethanol (1.4 L) and warmed to 77° C. The mixture was then cooled to 55° C. and seeded with previously crystallized material. (Note: The seeds were generated from slurrying the initial product in 2-propanol at room temperature [100 mg/mL]). The mixture was cooled to room temperature at a rate of 5° C. per hour. After stirring at room temperature for 14 h, the mixture was filtered and dried to provide the final product as a white crystalline solid (136.84 g, 74%). 1H NMR (400 MHz, CDCl3): 7.88-7.78 (m, 1.78H), 7.75-7.69 (s, 1.22H), 7.51-7.43 (m, 1H), 7.17-7.11 (m, 1H), 6.30-6.28 (m, 1H), 4.03-3.48 (m, 7H), 3.29-3.21 (m, 1H), 3.15-2.92 (m, 2H), 2.30 (s, 6H). MS (ESI) mass calcd for C21H22FN7O, 407.19; m/z found, 408 [M+H]+. Anal. calcd. for C21H22FN7OC, 61.90, H, 5.44; N, 24.06. found C, 61.83, H, 5.42; N, 24.08.
Name
Quantity
4 g
Type
solvent
Reaction Step One
Name
Quantity
122 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120.98 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
47.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.6 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
600 mL
Type
solvent
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N:13]2[N:17]=[CH:16][CH:15]=[N:14]2)[C:5]=1[C:6]([OH:8])=O.S(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH3:28][C:29]1[CH:34]=[C:33]([CH3:35])[N:32]=[C:31]([N:36]2[CH2:43][CH:42]3[CH:38]([CH2:39][NH:40][CH2:41]3)[CH2:37]2)[N:30]=1>CC(O)=O.C1(C)C=CC=CC=1>[CH3:35][C:33]1[CH:34]=[C:29]([CH3:28])[N:30]=[C:31]([N:36]2[CH2:43][CH:42]3[CH2:41][N:40]([C:6]([C:5]4[C:9]([N:13]5[N:17]=[CH:16][CH:15]=[N:14]5)=[CH:10][CH:11]=[CH:12][C:4]=4[F:3])=[O:8])[CH2:39][CH:38]3[CH2:37]2)[N:32]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
122 g
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120.98 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
47.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Six
Name
Quantity
1.6 L
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)N1CC2CNCC2C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked, 3 L, round-bottomed flask equipped with a nitrogen line, temperature probe
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed back to 50° C.
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
This biphasic mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
ADDITION
Type
ADDITION
Details
the original slurry was poured through
FILTRATION
Type
FILTRATION
Details
a filter and over the stirring biphasic mixture of amine and aqueous sodium carbonate
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 additional minutes
CUSTOM
Type
CUSTOM
Details
At the end of this period, the layers were separated
ADDITION
Type
ADDITION
Details
100 mL of methanol were added to the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 77° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 55° C.
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature at a rate of 5° C. per hour
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)N1CC2C(C1)CN(C2)C(=O)C2=C(C=CC=C2N2N=CC=N2)F
Measurements
Type Value Analysis
AMOUNT: MASS 136.84 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.